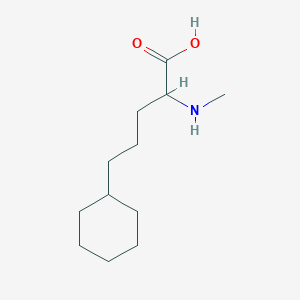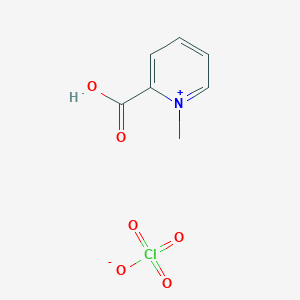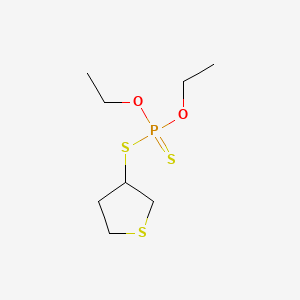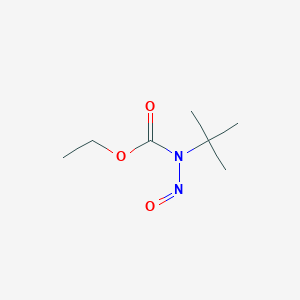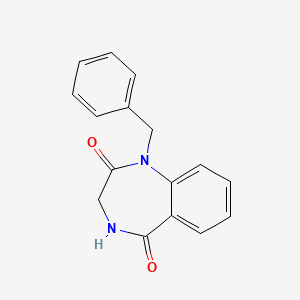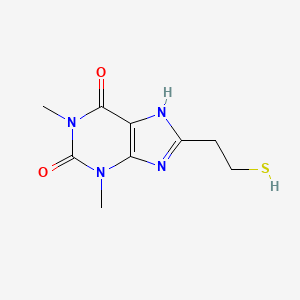
8-(2-mercaptoethyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-mercaptoethyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a mercaptoethyl group attached to the purine ring, which imparts unique chemical and biological properties. Purine derivatives are known for their diverse applications in medicinal chemistry, particularly in the development of therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-mercaptoethyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione typically involves the introduction of the mercaptoethyl group to a pre-formed purine scaffold. One common method involves the reaction of 1,3-dimethylxanthine with 2-chloroethyl mercaptan under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
8-(2-mercaptoethyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The mercaptoethyl group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The mercaptoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-(2-mercaptoethyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of novel materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 8-(2-mercaptoethyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The mercaptoethyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. This compound may also interfere with nucleic acid synthesis by incorporating into DNA or RNA, thereby affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Mercaptoethanol: A related compound with a similar mercaptoethyl group but lacking the purine scaffold.
N,N’-bis(2-mercaptoethyl)isophthalamide: Another compound with mercaptoethyl groups, used as a heavy metal chelator and antioxidant.
Uniqueness
8-(2-mercaptoethyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione is unique due to its purine-based structure combined with the mercaptoethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
6466-42-8 |
|---|---|
Molekularformel |
C9H12N4O2S |
Molekulargewicht |
240.28 g/mol |
IUPAC-Name |
1,3-dimethyl-8-(2-sulfanylethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C9H12N4O2S/c1-12-7-6(8(14)13(2)9(12)15)10-5(11-7)3-4-16/h16H,3-4H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
MCOOBAUNPPDZOC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


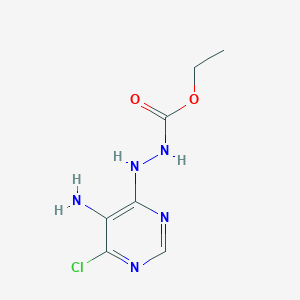
![Methyl 2-[(5-morpholin-4-ylsulfonylpyridin-2-yl)amino]benzoate](/img/structure/B14731322.png)

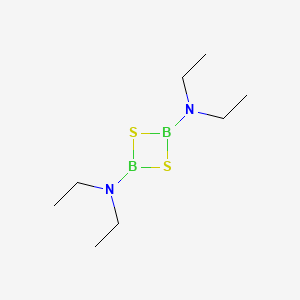
![4,6-Dimethoxy-3a,4,6,6a-tetramethyltetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-2-ol 2-oxide](/img/structure/B14731335.png)
![1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro-](/img/structure/B14731340.png)

